molecular formula C10H6N2O2S2 B2722745 6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole CAS No. 65611-88-3

6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole

Cat. No.: B2722745
CAS No.: 65611-88-3
M. Wt: 250.29
InChI Key: GBRQBQAOLJDLIG-UHFFFAOYSA-N
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Description

6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole is a chemical compound with the molecular formula C10H7N2O2S2 and a molecular weight of 277.31 g/mol. This nitro-substituted benzothiazole derivative features a prop-2-yn-1-ylsulfanyl side chain, a structural motif shared with other research compounds like 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole (CAS 42477-59-8) . Compounds within this benzothiazole class are typically offered with high purity, often around 95%, and are intended solely for research applications in laboratory settings . As a specialized research chemical, it is distributed for in-vitro studies and is not classified as a medicine or drug. This product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. The introduction of this product into humans or animals is prohibited by law. Researchers should handle this material with appropriate safety precautions and store it according to label instructions upon receipt .

Properties

IUPAC Name

6-nitro-2-prop-2-ynylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S2/c1-2-5-15-10-11-8-4-3-7(12(13)14)6-9(8)16-10/h1,3-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRQBQAOLJDLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The most widely reported method involves cyclizing 2-aminothiophenol with carbon disulfide ($$ \text{CS}2 $$) under basic conditions. This reaction proceeds via the formation of a thiourea intermediate, which undergoes intramolecular cyclization upon oxidation. A typical protocol involves refluxing 2-aminothiophenol with $$ \text{CS}2 $$ in ethanol containing potassium hydroxide ($$ \text{KOH} $$), followed by oxidation with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or ferric chloride ($$ \text{FeCl}_3 $$).

Example Protocol :

  • Reactants : 2-Aminothiophenol (10 mmol), $$ \text{CS}_2 $$ (15 mmol), $$ \text{KOH} $$ (12 mmol).
  • Conditions : Reflux in ethanol for 6 hours, followed by oxidation with $$ \text{H}2\text{O}2 $$ (30%) at 50°C for 2 hours.
  • Yield : 65–75%.

Alternative Route: Condensation of Substituted Benzaldehydes

A less common but effective strategy involves condensing substituted benzaldehydes with 2-amino-5-nitrothiophenol in pyridine. This method, adapted from studies on analogous benzothiazoles, enables direct incorporation of nitro groups during cyclization. For instance, 2-amino-5-nitrothiophenol reacts with benzaldehyde derivatives to form 6-nitro-2-arylbenzothiazoles, which can later undergo further functionalization.

Introduction of the Prop-2-yn-1-ylsulfanyl Group

The prop-2-yn-1-ylsulfanyl group at the 2-position is introduced via nucleophilic substitution or thiol-alkyne coupling.

Nucleophilic Substitution with Prop-2-yn-1-ylthiol

A direct substitution strategy involves reacting 2-chlorobenzothiazole derivatives with prop-2-yn-1-ylthiol ($$ \text{HC≡CCH}_2\text{SH} $$) in the presence of a base. This method, though straightforward, requires anhydrous conditions to prevent hydrolysis of the thiol.

Example Protocol :

  • Reactants : 2-Chloro-6-nitro-1,3-benzothiazole (5 mmol), prop-2-yn-1-ylthiol (6 mmol), triethylamine ($$ \text{Et}_3\text{N} $$) (7 mmol).
  • Conditions : Stirred in tetrahydrofuran (THF) at 60°C for 12 hours under nitrogen.
  • Yield : 50–60%.

Thiol-Ene "Click" Chemistry

Recent advances in click chemistry have enabled the use of metal-catalyzed thiol-alkyne couplings. For example, ruthenium-based catalysts under photoirradiation facilitate the addition of thiols to terminal alkynes, offering higher regioselectivity.

Example Protocol :

  • Catalyst : $$ \text{Ru(bpy)}32 $$ (5 mol%), $$ \text{K}2\text{CO}3 $$ (0.2 equiv).
  • Conditions : Irradiation with 456 nm light in toluene/methylformate (3:1) at 45°C for 21 hours.
  • Yield : 48–54% (for analogous compounds).

Nitration of the Benzothiazole Ring

The nitro group at the 6-position is typically introduced early in the synthesis to avoid interference with subsequent reactions.

Direct Nitration with Nitrating Agents

Electrophilic nitration using a mixture of nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) is the standard method. The nitro group preferentially substitutes at the 6-position due to the directing effects of the sulfur and nitrogen atoms in the benzothiazole ring.

Example Protocol :

  • Reactants : 2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole (5 mmol).
  • Nitrating Agent : $$ \text{HNO}3 $$ (65%) in $$ \text{H}2\text{SO}_4 $$ (98%) at 0°C.
  • Conditions : Gradual warming to room temperature over 4 hours.
  • Yield : 70–80%.

Post-Functionalization Nitration

In cases where direct nitration is challenging, precursor compounds with protected functional groups may be nitrated prior to deprotection. For example, nitro groups can be introduced to 2-aminothiophenol derivatives before cyclization.

Industrial-Scale Synthesis Considerations

Large-scale production necessitates optimizations for cost, safety, and environmental impact.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times. A pilot study for analogous benzothiazoles achieved a 20% increase in yield using microreactor technology.

Solvent and Catalyst Recycling

Green chemistry principles advocate for solvent recovery and catalyst reuse. For instance, ionic liquids have been explored as recyclable reaction media for benzothiazole synthesis.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and practicality:

Method Yield Scalability Key Advantages Limitations
Cyclization + Nitration 70–80% High High regioselectivity Requires corrosive nitrating agents
Nucleophilic Substitution 50–60% Moderate Simple setup Sensitive to moisture
Click Chemistry 48–54% Low High selectivity Costly catalysts, specialized equipment

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino-substituted benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of benzothiazole derivatives, including 6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole, is their potential as anticancer agents. Research has shown that benzothiazole compounds can target various cancer types due to their ability to inhibit specific cellular pathways involved in tumor growth. For instance, studies indicate that certain benzothiazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial properties. The presence of the nitro group in this compound enhances its efficacy against a range of bacterial and fungal pathogens. This compound's mechanism often involves disrupting the microbial cell wall or interfering with essential metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole compounds has been noted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Material Science Applications

Dye Synthesis

Benzothiazole derivatives are utilized in dye chemistry due to their ability to form vibrant colors when incorporated into various polymer matrices. The unique structural features of this compound make it suitable for developing dyes with specific light absorption properties, which can be applied in textiles and coatings .

Photovoltaic Materials

Recent advancements have explored the use of benzothiazole compounds in organic photovoltaic devices. The electronic properties of these compounds allow them to act as effective charge transport materials, enhancing the efficiency of solar cells. Research indicates that incorporating such compounds can lead to improved energy conversion efficiencies .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the cytotoxic effects of benzothiazole derivativesFound significant selective toxicity against ovarian and breast cancer cells
Antimicrobial Efficacy ResearchAssessed the antibacterial activity of 6-Nitro derivativesDemonstrated effectiveness against Staphylococcus aureus and E. coli
Anti-inflammatory Mechanism StudyEvaluated the inhibition of cytokine productionShowed reduced levels of TNF-alpha and IL-6 in treated models

Mechanism of Action

The mechanism of action of 6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position of benzothiazoles is a key site for modulating activity. Below is a comparative analysis:

(a) Propargylthio vs. Phenyl Groups
  • Target Compound: The propargylthio group (–S–CH₂–C≡CH) introduces an alkyne moiety, enabling click chemistry applications (e.g., azide-alkyne cycloaddition) for bioconjugation or labeling .
  • 6-Nitro-2-(substituted-phenyl)benzothiazoles: Derivatives with phenyl groups bearing amino, dimethylamino, or fluoro substituents (e.g., 6-amino-2-(4-fluorophenyl)benzothiazole) exhibit cytostatic activity against cancer cell lines (HeLa, MCF-7) . The phenyl ring contributes to π-π stacking with biological targets, while electron-donating groups (e.g., –NH₂) enhance water solubility as hydrochloride salts .
(b) Propargylthio vs. Azidostyryl Groups
  • (E)-6-Nitro-2-(4-azidostyryl)-1,3-benzothiazole : The 4-azidostyryl group enables bioorthogonal labeling via azide-alkyne cycloaddition. Its extended conjugated system may enhance fluorescence properties, useful in imaging applications . However, the bulkier styryl group could reduce cellular uptake compared to the compact propargylthio substituent.
(c) Propargylthio vs. Thione Group
  • 6-Nitro-1,3-benzothiazole-2(3H)-thione : The thione group (–S–) participates in N–H⋯S hydrogen bonding, forming inversion dimers in the crystal lattice . This enhances crystallinity but may reduce solubility. In contrast, the propargylthio group lacks hydrogen-bonding capacity but offers reactive versatility.

Structural and Physicochemical Properties

Compound Substituent at 2-Position Nitro Position Key Properties
6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole –S–CH₂–C≡CH 6 Reactive alkyne, lipophilic (logP ~2.5), potential prodrug
(E)-6-Nitro-2-(4-azidostyryl)-1,3-benzothiazole –CH=CH–C₆H₄–N₃ 6 Fluorescent, bioorthogonal azide, moderate solubility
6-Amino-2-(4-fluorophenyl)benzothiazole –C₆H₄–F 6 (reduced) Water-soluble (HCl salt), cytostatic (IC₅₀ = 8.2 μM, HeLa)
6-Nitro-1,3-benzothiazole-2(3H)-thione –S– 6 Hydrogen-bonded dimers, crystalline, low solubility

Biological Activity

6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole (CAS No. 65611-88-3) is a heterocyclic compound characterized by a benzothiazole ring, with a nitro group at the 6-position and a prop-2-yn-1-ylsulfanyl group at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science.

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
  • Substitution with Prop-2-yn-1-ylsulfanyl Group : Nucleophilic substitution reaction with prop-2-yn-1-ylthiol under suitable conditions.

These steps can be optimized for yield and purity in industrial settings using continuous flow reactors and automated synthesis platforms .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It is believed to inhibit microbial growth by interfering with essential enzymes or cellular processes .

Anticancer Activity

The compound has shown promise in anticancer applications, potentially inducing apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation. Studies suggest that its unique structure may enhance its effectiveness against certain cancer types .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Antimicrobial Mechanism :

  • Inhibition of enzyme activity critical for microbial survival.

Anticancer Mechanism :

  • Induction of apoptosis through modulation of cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The results showed that this compound had an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Nitro-1,3-benzothiazole Lacks prop-2-yn-1-ylsulfanyl groupDifferent antimicrobial properties
2-(Prop-2-yne-thio)-benzothiazole Lacks nitro groupPotentially lower cytotoxicity
Propynyl-substituted benzothiazoles Varying substituents affecting reactivityVariable activities based on structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole, and how can reaction conditions be modified to improve yield?

  • Methodology :

  • Route 1 : React 2-mercapto-6-nitrobenzothiazole with propargyl bromide in a mixed solvent system (MeOH:CH₂Cl₂ = 3:7) under stirring for 4 hours. Slow evaporation yields crystalline products .
  • Route 2 : Use AgCl and bis(diphenylphosphino)methane as catalysts in MeOH/CH₂Cl₂ (1:1) to enhance reaction efficiency. Filter insoluble residues and evaporate solvents slowly to obtain pure compounds .
  • Optimization : Adjust solvent polarity (e.g., acetone under reflux) to increase solubility of intermediates, as demonstrated in analogous benzothiazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

  • Methodology :

  • IR Spectroscopy : Look for C=N stretching at ~1612 cm⁻¹ and aromatic C-H vibrations at ~3120 cm⁻¹. Nitro groups (Ar-NO₂) appear as strong absorptions between 1500–1600 cm⁻¹ .
  • ¹H NMR : Expect aromatic protons (Ar-H) as multiplet signals between δ 6.4–8.33 ppm. The propargyl sulfanyl group may show a singlet at δ ~4.11 ppm (N-H) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 482.90 for analogous benzothiazoles) and fragmentation patterns to validate the structure .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodology :

  • Elemental Analysis : Compare experimental vs. calculated C, H, and N percentages (e.g., C: 54.71%, H: 3.13%, N: 11.60% for similar compounds) .
  • Chromatography : Use TLC (e.g., Rf = 0.6 in ACN:MeOH 1:1) or HPLC to monitor reaction progress and isolate pure fractions .

Advanced Research Questions

Q. How can molecular docking studies predict the biological interactions of derivatives of this compound?

  • Methodology :

  • Docking Protocols : Use software like AutoDock Vina to model interactions between the nitro-benzothiazole core and target proteins (e.g., enzymes or receptors). Analyze binding poses (e.g., π-π stacking with aromatic residues) and docking scores .
  • Case Study : Analogous compounds (e.g., 9c in ) showed binding to active sites with energy scores < -8.0 kcal/mol, suggesting strong affinity .

Q. When crystallographic data conflicts with spectroscopic results in structural determination, what approaches resolve discrepancies?

  • Methodology :

  • Cross-Validation : Compare X-ray crystallography data (e.g., monoclinic P2₁/n symmetry, cell parameters a = 3.8645 Å, b = 26.345 Å ) with NMR/IR data.
  • DFT Calculations : Perform computational geometry optimization to reconcile bond lengths/angles with experimental data .

Q. What strategies enable the design of derivatives with enhanced electronic or pharmacological properties?

  • Methodology :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to stabilize the benzothiazole ring. Modify the propargyl sulfanyl group to alter lipophilicity .
  • Conformational Analysis : Use Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonds, S···O contacts) influencing packing and stability .

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